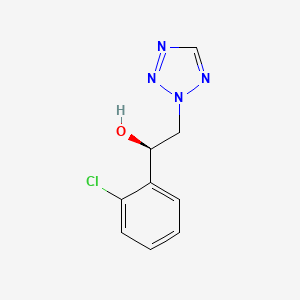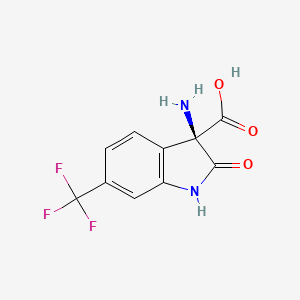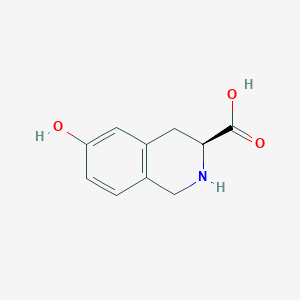
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;ruthenium(4+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;ruthenium(4+) is an organometallic compound that features a ruthenium center coordinated to a pentamethylcyclopentadiene ligand. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and electronic properties, which make it a valuable catalyst and precursor in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;ruthenium(4+) typically involves the reaction of pentamethylcyclopentadiene with a ruthenium precursor. One common method is the reaction of pentamethylcyclopentadiene with ruthenium trichloride in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the ruthenium center.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and is typically achieved through techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;ruthenium(4+) undergoes various types of chemical reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: The compound can be reduced to lower oxidation states using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the pentamethylcyclopentadiene ligand is replaced by other ligands such as phosphines or carbonyls.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Phosphines, carbonyls, and other ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of ruthenium-ligand complexes.
Applications De Recherche Scientifique
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;ruthenium(4+) has numerous applications in scientific research, including:
Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation, oxidation, and polymerization reactions.
Material Science: The compound is used in the synthesis of advanced materials, such as metal-organic frameworks and nanomaterials.
Medicinal Chemistry:
Environmental Chemistry: The compound is studied for its potential use in environmental remediation processes, such as the degradation of pollutants.
Mécanisme D'action
The mechanism by which 1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;ruthenium(4+) exerts its effects involves the coordination of the ruthenium center to various substrates. The pentamethylcyclopentadiene ligand stabilizes the ruthenium center and facilitates its interaction with other molecules. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts as a catalyst by providing a reactive site for chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadienylruthenium complexes: These compounds feature a cyclopentadienyl ligand instead of a pentamethylcyclopentadiene ligand.
Pentamethylcyclopentadienyliron complexes: These compounds have similar structures but contain iron instead of ruthenium.
Pentamethylcyclopentadienylcobalt complexes: These compounds contain cobalt and have similar coordination environments.
Uniqueness
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;ruthenium(4+) is unique due to the presence of the pentamethylcyclopentadiene ligand, which provides enhanced stability and reactivity compared to other cyclopentadienyl complexes. The ruthenium center also offers distinct electronic properties that make it particularly effective in catalytic applications.
Propriétés
Formule moléculaire |
C20H30Ru+2 |
|---|---|
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
1,2,3,5,5-pentamethylcyclopenta-1,3-diene;ruthenium(4+) |
InChI |
InChI=1S/2C10H15.Ru/c2*1-7-6-10(4,5)9(3)8(7)2;/h2*1-5H3;/q2*-1;+4 |
Clé InChI |
FDOBEWDEINSSIG-UHFFFAOYSA-N |
SMILES canonique |
CC1=[C-]C(C(=C1C)C)(C)C.CC1=[C-]C(C(=C1C)C)(C)C.[Ru+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl (Z)-2-[(3S,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B13904484.png)

![Methyl 4-[2-oxo-2-(1,3-thiazol-2-ylamino)ethoxy]benzoate](/img/structure/B13904489.png)





![5-[2-[(4-Methylsulfonylpiperazin-1-yl)methyl]-4-morpholin-4-ylpyrazolo[1,5-a]pyrazin-6-yl]pyrimidin-2-amine](/img/structure/B13904516.png)

![Ethyl 5-chloro-3H-benzo[E]indole-2-carboxylate](/img/structure/B13904538.png)

